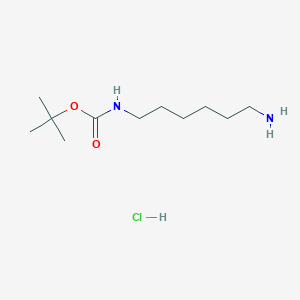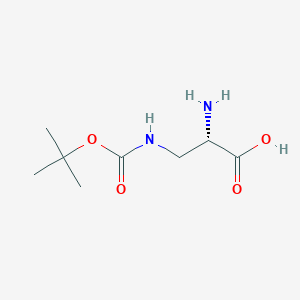
Fmoc-Cys(pMeOBzl)-OH
Overview
Description
Fmoc-Cys(pMeOBzl)-OH: is a derivative of cysteine, an amino acid, where the thiol group is protected by a p-methoxybenzyl group, and the amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of deprotection.
Mechanism of Action
Target of Action
Fmoc-Cys(pMeOBzl)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The role of this compound is to facilitate the synthesis of peptide sequences, particularly those that are cysteine-rich .
Mode of Action
This compound operates through a mechanism known as native chemical ligation (NCL), which is a method for creating peptide bonds . The compound interacts with its targets (amino acid sequences) through an amide-to-thioester rearrangement, which is reminiscent of the first step of intein-promoted in vivo protein splicing . This interaction results in the formation of peptide bonds, enabling the synthesis of complex peptide sequences .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of proteins and peptides. The compound facilitates the convergent synthesis of proteins through NCL . The downstream effects of this pathway include the creation of complex peptide sequences, which can be used in various biochemical applications.
Pharmacokinetics
The pharmacokinetics of this compound are primarily relevant in the context of its use in peptide synthesis. Its stability under various conditions (eg, pH) is crucial for its effectiveness in peptide synthesis .
Result of Action
The molecular result of this compound’s action is the formation of peptide bonds, enabling the synthesis of complex peptide sequences . On a cellular level, these peptides can have various effects depending on their specific sequences and the cells they interact with.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the kinetics of the NCL reaction . Additionally, the compound’s stability can be influenced by the presence of other chemicals in the environment, such as piperidine, which is often used for Fmoc deprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(pMeOBzl)-OH typically involves the protection of the cysteine thiol group with a p-methoxybenzyl group and the amino group with an Fmoc group. The process generally follows these steps:
Protection of the Thiol Group: The thiol group of cysteine is protected using p-methoxybenzyl chloride in the presence of a base such as sodium hydroxide.
Protection of the Amino Group: The amino group is protected by reacting with Fmoc chloride in the presence of a base like sodium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated solid-phase peptide synthesis (SPPS) equipment, which allows for the efficient and high-throughput production of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group can undergo oxidation to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The protected thiol group can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents under basic conditions.
Major Products:
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Functionalized cysteine derivatives.
Scientific Research Applications
Chemistry: Fmoc-Cys(pMeOBzl)-OH is extensively used in peptide synthesis, particularly in the synthesis of complex peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the synthesis of peptides with multiple disulfide bonds.
Biology: In biological research, this compound is used to synthesize peptides that are used as probes or inhibitors in various biochemical assays. It is also used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: In medicinal chemistry, peptides synthesized using this compound are used in the development of peptide-based drugs. These peptides can act as therapeutic agents or as drug delivery systems.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials for various industrial applications.
Comparison with Similar Compounds
Fmoc-Cys(Trt)-OH: Similar to Fmoc-Cys(pMeOBzl)-OH but with a trityl group protecting the thiol group.
Fmoc-Cys(Acm)-OH: Uses an acetamidomethyl group for thiol protection.
Fmoc-Cys(StBu)-OH: Uses a t-butylthio group for thiol protection.
Uniqueness: this compound is unique due to the p-methoxybenzyl group, which provides stability and ease of deprotection under mild conditions. This makes it particularly useful in the synthesis of peptides that require multiple steps of protection and deprotection.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S/c1-31-18-12-10-17(11-13-18)15-33-16-24(25(28)29)27-26(30)32-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZGYHFOLFRYPK-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459673 | |
| Record name | Fmoc-Cys(pMeOBzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141892-41-3 | |
| Record name | Fmoc-Cys(pMeOBzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















